molecular formula C10H10O3 B11724481 5-Ethoxybenzofuran-3(2H)-one

5-Ethoxybenzofuran-3(2H)-one

Katalognummer: B11724481
Molekulargewicht: 178.18 g/mol
InChI-Schlüssel: QJLNTDNFATWGPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethoxybenzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. The ethoxy group at the 5-position of the benzofuran ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxybenzofuran-3(2H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Ethoxylation: The introduction of the ethoxy group at the 5-position is achieved through an ethoxylation reaction. This can be done using ethyl iodide in the presence of a base such as potassium carbonate.

    Cyclization: The cyclization step involves forming the furan ring, which can be achieved through various cyclization reactions, often using acidic or basic catalysts.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of the benzofuran ring.

    Substitution Products: Various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

5-Ethoxybenzofuran-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Ethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The ethoxy group and the benzofuran ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

    5-Methoxybenzofuran-3(2H)-one: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Hydroxybenzofuran-3(2H)-one: Contains a hydroxy group at the 5-position.

    5-Methylbenzofuran-3(2H)-one: Features a methyl group at the 5-position.

Uniqueness: 5-Ethoxybenzofuran-3(2H)-one is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from its analogs.

Eigenschaften

Molekularformel

C10H10O3

Molekulargewicht

178.18 g/mol

IUPAC-Name

5-ethoxy-1-benzofuran-3-one

InChI

InChI=1S/C10H10O3/c1-2-12-7-3-4-10-8(5-7)9(11)6-13-10/h3-5H,2,6H2,1H3

InChI-Schlüssel

QJLNTDNFATWGPE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)OCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.